molecular formula C13H19F2NO5 B1377689 1-Tert-butyl 3-ethyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate CAS No. 1356338-74-3

1-Tert-butyl 3-ethyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate

Cat. No. B1377689
M. Wt: 307.29 g/mol
InChI Key: AUERBRVZUVQZFY-UHFFFAOYSA-N
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Description

“1-Tert-butyl 3-ethyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 1356338-74-3 . It has a molecular weight of 307.29 and its molecular formula is C13H19F2NO5 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H19F2NO5/c1-5-20-10(18)8-6-16(7-13(14,15)9(8)17)11(19)21-12(2,3)4/h8H,5-7H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid, semi-solid, or liquid . The exact physical state may depend on the storage temperature, which is recommended to be between 2-8°C in a sealed, dry environment . Unfortunately, the exact density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Stereoselective Syntheses

  • Stereoselective Synthesis of Piperidine Derivatives : The research explored the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives. The synthesis process involved the reaction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate with L-selectride, leading to quantitative yield of cis isomers. The Mitsunobu reaction, followed by alkaline hydrolysis, was used to achieve the trans isomers. This work emphasizes the importance of controlling stereochemistry in the synthesis of piperidine derivatives (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Molecular Structure and Supramolecular Arrangement

  • Molecular Structure and Supramolecular Arrangement : Investigations into the molecular structure and supramolecular arrangement of various oxopyrrolidine analogues were conducted. Crystal structure analysis through single crystal X-ray diffraction provided insights into the packing and supramolecular arrangement of these analogues. Despite lacking a robust hydrogen bond donor and acceptor system, these analogues, upon bulky substitutions, were able to form intricate supramolecular assemblies through various weak interactions. This highlights the critical role of weak interactions in controlling molecular conformations and constructing supramolecular assemblies (Samipillai, Bhatt, Kruger, Govender, & Naicker, 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2NO5/c1-5-20-10(18)8-6-16(7-13(14,15)9(8)17)11(19)21-12(2,3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUERBRVZUVQZFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC(C1=O)(F)F)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl 3-ethyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Tert-butyl 3-ethyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate
Reactant of Route 6
1-Tert-butyl 3-ethyl 5,5-difluoro-4-oxopiperidine-1,3-dicarboxylate

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